2,4-dimethoxy-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide
描述
属性
IUPAC Name |
2,4-dimethoxy-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-13-12-28-21-23-18(11-24(13)21)14-4-6-15(7-5-14)22-20(25)17-9-8-16(26-2)10-19(17)27-3/h4-12H,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPDMXUODPNTAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide typically involves multiple steps, starting with the preparation of the core imidazothiazole structure. One common approach is to start with a suitable thiazole derivative and introduce the imidazole ring through cyclization reactions
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反应分析
Oxidation Reactions
The methoxy groups and aromatic systems are primary targets for oxidative transformations.
Key Finding : Methoxy oxidation occurs preferentially over thiazole ring oxidation under controlled acidic conditions .
Reduction Reactions
The imidazo[2,1-b]thiazole ring and amide bond exhibit reducibility.
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Thiazole ring hydrogenation | H₂/Pd-C (ethanol, 60°C) | Dihydroimidazothiazole derivatives |
| Amide reduction | LiAlH₄ (anhydrous THF) | Secondary amine analogs |
Experimental Data :
-
Hydrogenation of the thiazole ring proceeds with >90% conversion at 5 atm H₂ pressure .
-
Amide reduction requires stoichiometric LiAlH₄ and yields 65–78% amine products .
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at distinct sites:
Electrophilic Aromatic Substitution
| Position | Reagents | Products |
|---|---|---|
| Benzamide ring (C-5) | Br₂/FeBr₃ | 5-Bromo-substituted derivative |
| Thiazole ring (C-2) | HNO₃/H₂SO₄ | Nitroimidazothiazole analogs |
Nucleophilic Substitution
| Site | Reagents | Products |
|---|---|---|
| Methoxy groups | BBr₃ (CH₂Cl₂, −78°C) | Hydroxybenzamide derivatives |
Mechanistic Insight :
-
Bromination occurs preferentially at the benzamide ring due to electron-donating methoxy groups .
-
Demethylation with BBr₃ selectively removes methoxy substituents at ambient conditions .
Cross-Coupling Reactions
The phenyl-thiazole system participates in transition-metal-catalyzed coupling:
| Reaction Type | Catalysts/Reagents | Products | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 82–89% |
| Heck coupling | Pd(OAc)₂, P(o-tol)₃ | Alkenylated analogs | 75–80% |
Optimized Conditions :
Hydrolysis and Degradation
Stability studies reveal pH-dependent hydrolysis pathways:
| Condition | Products | Half-Life |
|---|---|---|
| Acidic (HCl, 1M) | 3-Methylimidazothiazole + benzamide fragments | 4.2 h |
| Alkaline (NaOH, 1M) | Methoxybenzoic acid + aniline derivatives | 2.8 h |
Notable Trend : The compound exhibits greater stability in neutral buffers (half-life >48 h) .
Photochemical Reactions
UV irradiation induces unique transformations:
| Wavelength | Products | Quantum Yield |
|---|---|---|
| 254 nm | Ring-contracted thiazoline derivatives | Φ = 0.12 |
| 365 nm | Diradical coupling products | Φ = 0.08 |
Application : Photolysis at 254 nm generates bioactive thiazoline intermediates used in drug discovery .
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 2,4-dimethoxy-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide has shown potential as a bioactive molecule. It can be used to study biological pathways and interactions with various biomolecules.
Medicine
In the medical field, this compound has been investigated for its potential therapeutic properties. It may have applications in the development of new drugs, particularly in the treatment of diseases related to the immune system or infectious agents.
Industry
In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
作用机制
The mechanism by which 2,4-dimethoxy-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
相似化合物的比较
Table 1: Key Structural and Functional Comparisons
Functional and Pharmacological Insights
COX-2 Inhibition :
- The 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole scaffold (Table 1, row 5) demonstrates potent COX-2 inhibition (IC₅₀ ~0.1 µM), attributed to the electron-withdrawing sulfonyl group enhancing target binding . In contrast, the methoxy substituents in the target compound may favor interactions with hydrophobic enzyme pockets, though direct COX-2 data are unavailable.
SIRT1 Activation: SRT1460 (Table 1, row 3) shares the imidazo[2,1-b]thiazole core but incorporates a trimethoxybenzamide group and piperazine linker, achieving SIRT1 activation at nanomolar concentrations . The target compound’s dimethoxybenzamide group may similarly engage histone deacetylases but with distinct selectivity.
Protein-Protein Interaction (PPI) Modulation :
- Compounds like N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide (Table 1, row 4) inhibit FERM domain-mediated PPIs (e.g., MSN/CD44), critical in Alzheimer’s pathology . The target compound’s 3-methylimidazothiazole group could sterically hinder analogous PPIs.
Kinase and Receptor Targets: Imidazothiazole derivatives in (e.g., 2-cyclopentyl-N-(3-(5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide) show HER2-CD221 inhibition, suggesting the scaffold’s adaptability for kinase targeting .
生物活性
2,4-Dimethoxy-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Imidazo[2,1-b]thiazole Core : This involves cyclization reactions between thioamide and α-haloketone precursors under basic conditions.
- Coupling with Phenyl Derivative : The imidazo[2,1-b]thiazole intermediate is coupled with a halogenated phenyl derivative using palladium-catalyzed cross-coupling reactions.
- Amidation : The final step involves amidation where the phenyl-imidazo[2,1-b]thiazole intermediate is reacted with 3,5-dimethoxybenzoic acid derivatives under dehydrating conditions .
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, studies have shown that thiazole-bearing compounds can inhibit cancer cell proliferation effectively. Specifically, derivatives with similar imidazo[2,1-b]thiazole moieties have demonstrated cytotoxic effects against various cancer cell lines, including A-431 and HT-29 cells .
Case Study: Cytotoxicity Evaluation
- Compound Tested : this compound
- Cell Lines : A-431 (human epidermoid carcinoma), HT-29 (human colorectal adenocarcinoma)
- Results : The compound exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, indicating strong potential as an anticancer agent.
The biological activity of this compound may be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The imidazo[2,1-b]thiazole moiety may interact with enzymes involved in cancer cell signaling pathways.
- Receptor Modulation : The methoxy groups enhance binding affinity to receptors that regulate cell growth and apoptosis .
Antimicrobial Activity
Preliminary studies suggest that derivatives of benzamide compounds can exhibit antimicrobial properties against bacteria such as Escherichia coli and Staphylococcus aureus. While specific data on this compound is limited, its structural analogs have shown promising results .
Comparative Analysis
The following table summarizes the biological activities of related compounds:
常见问题
Basic: What are the key considerations in designing a synthetic route for 2,4-dimethoxy-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide?
The synthesis of this compound requires a multi-step approach, focusing on constructing the imidazo[2,1-b]thiazole core and coupling it with the benzamide moiety. Critical steps include:
- Intermediate preparation : Start with halogenated thiazole precursors (e.g., 5-fluorobenzothiazole amine) and aryl ketones (e.g., phenacyl bromides) to form the imidazothiazole ring via cyclization under microwave irradiation or reflux conditions .
- Coupling reactions : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution to attach the 4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl group to the benzamide backbone .
- Protection/deprotection : Employ tert-butoxycarbonyl (Boc) groups to protect amines during synthesis, followed by TFA-mediated deprotection .
- Purification : Utilize flash column chromatography (hexane/ethyl acetate gradients) and recrystallization to isolate high-purity products .
Basic: How is the molecular structure of this compound characterized?
Structural validation involves:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and regioselectivity. For example, methoxy groups resonate at δ 3.8–4.0 ppm, while imidazothiazole protons appear as distinct singlets (e.g., δ 7.40–7.58 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : LC-MS or ESI-MS verifies molecular weight (e.g., [M+1]+ peaks at m/z 385–516) .
- X-ray crystallography : Resolves stereochemistry and planararity of the imidazothiazole and benzamide moieties, with dihedral angles <5° between aromatic rings .
Advanced: How can researchers optimize the yield of the imidazo[2,1-b]thiazole core during synthesis?
Yield optimization strategies include:
- Catalyst screening : Use triethylamine or DIPEA as bases in DMF to enhance nucleophilic substitution rates .
- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while microwave irradiation reduces reaction time (e.g., 45 min at 130°C) .
- Temperature control : Gradual heating prevents decomposition of heat-sensitive intermediates (e.g., sulfonyl chlorides) .
- Scalability : Transition from batch to continuous flow reactors for large-scale synthesis, maintaining >90% purity .
Advanced: What strategies are employed to resolve conflicting bioactivity data in different assays?
Conflicting results (e.g., varying IC50 values in kinase vs. sirtuin assays) require:
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm on-target effects .
- Orthogonal assays : Combine enzymatic assays (e.g., fluorescence-based sirtuin modulation) with cellular viability tests (MTT assays) to differentiate direct activity from cytotoxicity .
- Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to off-target effects .
Advanced: How are structure-activity relationship (SAR) studies conducted for derivatives of this compound?
SAR studies involve:
- Substituent variation : Modify methoxy groups (e.g., replace with trifluoromethyl or halogenated groups) to assess impacts on lipophilicity and target binding .
- Scaffold hopping : Replace the imidazothiazole core with thieno[2,3-d]pyrimidine or triazole rings to evaluate bioisosteric effects .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with SIRT1 or kinase ATP-binding pockets) .
Basic: What analytical techniques are used to assess the purity and stability of this compound?
- HPLC/UV-Vis : Monitor purity (>98%) using C18 columns with acetonitrile/water gradients .
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (e.g., >200°C) .
- Stability testing : Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) for 24–72 hours, followed by LC-MS to detect degradation products .
Advanced: What computational methods are applied to predict the pharmacokinetic properties of this compound?
- QSAR modeling : Predict logP (2.5–3.5) and aqueous solubility using software like Schrödinger QikProp .
- CYP450 inhibition assays : Screen for interactions with CYP3A4/2D6 using human liver microsomes .
- ADMET prediction : Tools like SwissADME estimate bioavailability (e.g., 60–70%) and blood-brain barrier permeability .
Advanced: How can researchers address the metabolic instability of this compound?
- Isotopic labeling : Introduce deuterium at metabolically labile sites (e.g., methyl groups) to prolong half-life .
- Prodrug design : Convert the benzamide to ester or phosphate prodrugs for enhanced oral absorption .
- Co-administration with CYP inhibitors : Use ritonavir to reduce hepatic clearance .
Basic: What experimental conditions are critical for maintaining the stability of this compound during storage?
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the benzamide bond .
- Solvent selection : Dissolve in DMSO (10 mM stock) for long-term stability .
Advanced: How do researchers resolve contradictions in target identification for this compound?
- Chemical proteomics : Use affinity-based pull-down assays with biotinylated probes to identify binding partners .
- Transcriptomics : RNA-seq analysis post-treatment reveals upregulated/downregulated pathways (e.g., AMPK or NF-κB) .
- Kinome-wide profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule out off-target kinase inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
